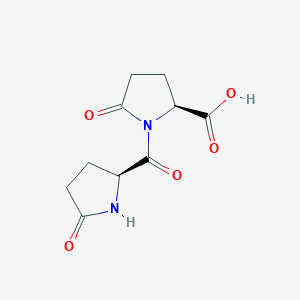
6-Hydrazinylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinylquinoxaline is a heterocyclic compound with the molecular formula C8H8N4. It is a derivative of quinoxaline, characterized by the presence of a hydrazine group at the 6th position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylquinoxaline typically involves the reaction of quinoxaline derivatives with hydrazine. One common method is the condensation of 2-hydrazinylquinoxalines with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or alkynes . For example, the reaction of 2-hydrazinyl-3-methylquinoxaline with β-diketones in tetrahydrofuran under reflux conditions yields pyrazolylquinoxalines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Hydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve solvents like ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF), with temperatures ranging from room temperature to reflux .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of quinoxaline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 6-Hydrazinylquinoxaline serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: this compound and its derivatives have shown promise as antimicrobial and anticancer agents. For instance, derivatives like 2-Chloro-3-hydrazinylquinoxaline have demonstrated significant antifungal activity against Candida species . Additionally, quinoxaline derivatives are being explored as potential histone deacetylase inhibitors for cancer treatment .
Industry: In the industrial sector, quinoxaline derivatives, including this compound, are used in the production of polymers, luminescent materials, and organic semiconductors .
Mechanism of Action
The mechanism of action of 6-Hydrazinylquinoxaline varies depending on its application. In antimicrobial applications, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death . In cancer treatment, quinoxaline derivatives act as histone deacetylase inhibitors, altering gene expression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds:
2-Chloro-3-hydrazinylquinoxaline: Known for its antifungal properties.
Pyrazolylquinoxalines: Used in materials science and medicinal chemistry.
Tetrazoloquinoxalines: Exhibits dual activity as anticancer and antimicrobial agents.
Uniqueness: 6-Hydrazinylquinoxaline is unique due to its versatile reactivity and potential for modification, making it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions and form diverse derivatives sets it apart from other quinoxaline derivatives .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
quinoxalin-6-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-6-1-2-7-8(5-6)11-4-3-10-7/h1-5,12H,9H2 |
InChI Key |
UUILQGKAGPTADK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)








![[(But-3-yn-1-yl)(methyl)sulfamoyl]amine](/img/structure/B13450729.png)




